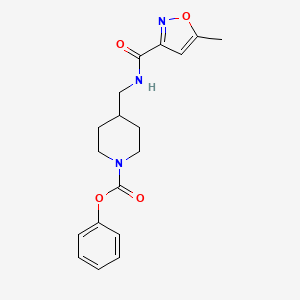

![molecular formula C21H25N5O6 B3014132 ethyl 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate CAS No. 877617-06-6](/img/structure/B3014132.png)

ethyl 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound , ethyl 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate, is a complex molecule that appears to be related to purine derivatives. Purines are a fundamental class of molecules that play a critical role in the structure of DNA and RNA, as well as in cellular energy transfer and signal transduction. The presence of a 2,4-dimethoxyphenyl group suggests potential modifications that could impact the molecule's biological activity.

Synthesis Analysis

The synthesis of related purine derivatives has been explored in the literature. For instance, the synthesis of 6-substituted 9-(2-ethoxy-1,3-dioxan-5-yl)purines involves the reaction of a chloro-amino-pyrimidine with excess ethyl orthoformate, followed by amination to yield the final product . This method could potentially be adapted for the synthesis of the compound by modifying the substituents and reaction conditions to incorporate the 2,4-dimethoxyphenyl group and the appropriate side chains.

Molecular Structure Analysis

The molecular structure of purine derivatives can be complex, with the possibility of different isomers. For example, the study of 6-substituted purines revealed the presence of configurational isomers, with different orientations of the purine ring and substituents as confirmed by NMR and IR spectroscopy, and X-ray diffraction . These techniques could be employed to determine the molecular structure of the compound , ensuring the correct isomer has been synthesized.

Chemical Reactions Analysis

Purine derivatives can undergo various chemical reactions. An unexpected Pummerer rearrangement was observed in the synthesis of a related compound, ethyl (2'-hydroxy-4',5'-methylenedioxyphenyl)acetate, which suggests that under certain conditions, the compound might also undergo unexpected rearrangements or reactions . Understanding these potential reactions is crucial for the development of synthesis strategies and for predicting the behavior of the compound under different chemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its purine core and the dimethoxyphenyl substituents. The related compound, ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, was synthesized as a side product in a Biginelli reaction and its structure was confirmed by FTIR, HRESIMS, and NMR . These techniques could be used to characterize the physical and chemical properties of the compound , such as solubility, melting point, and reactivity.

Applications De Recherche Scientifique

Synthesis of Bridged 3-Benzazepine Derivatives

- Gentles, R., et al. (1991) explored the synthesis of bridged 3-benzazepine derivatives, which are conformationally restricted dopamine analogues. This research contributes to understanding the chemical pathways and structural possibilities of compounds like ethyl 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate in medicinal chemistry (Gentles, R., et al., 1991).

Studies on Xanthine Derivatives

- Carvalho, J. J., et al. (2007) worked on the synthesis and crystallization of xanthine derivatives, contributing to the understanding of molecular structures and interactions in crystallography (Carvalho, J. J., et al., 2007).

Research on Carcinostatics and Inhibitors

- Wanner, M., et al. (1978) investigated potential carcinostatics and inhibitors of the adenylosuccinate synthetase and adenylosuccinate lyase system. Their research provides insights into the potential therapeutic applications of similar compounds (Wanner, M., et al., 1978).

Study of Heterostilbene Derivatives

- Suwito, H., et al. (2017) synthesized a new compound related to the “heterostilbene” derivative, contributing to the field of organic chemistry and molecular synthesis (Suwito, H., et al., 2017).

Propriétés

IUPAC Name |

ethyl 2-[9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O6/c1-5-32-16(27)12-26-19(28)17-18(23(2)21(26)29)22-20-24(9-6-10-25(17)20)14-8-7-13(30-3)11-15(14)31-4/h7-8,11H,5-6,9-10,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWFSJUCVHEJNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=C(C=C(C=C4)OC)OC)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3014051.png)

![2-[4-(2-Methoxyphenyl)piperazinyl]-2-methylpropylamine](/img/structure/B3014054.png)

![4-[(3,5-Dimethylphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B3014056.png)

![4-methyl-3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B3014058.png)

![4-benzoyl-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3014063.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide](/img/structure/B3014064.png)

![7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3014067.png)

![2-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B3014070.png)

![3-(3-(4-(tert-butyl)phenoxy)propyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3014071.png)